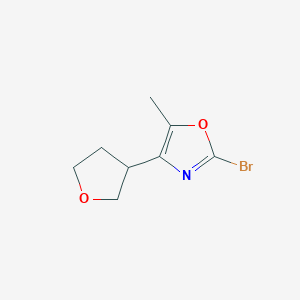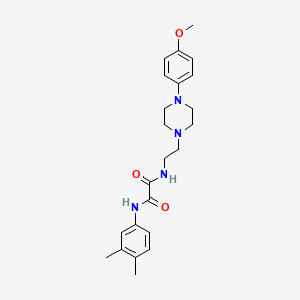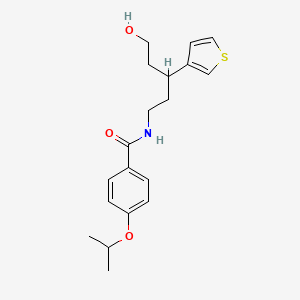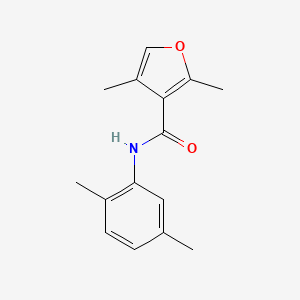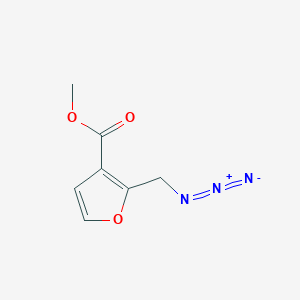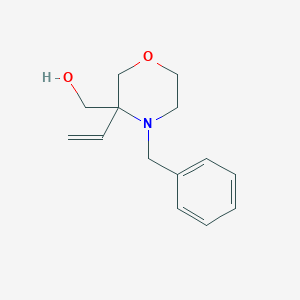
(4-Benzyl-3-ethenylmorpholin-3-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(4-Benzyl-3-ethenylmorpholin-3-yl)methanol” is a synthetic organic compound with the molecular formula C14H19NO2 . It is also known as benzethonium chloride or hyamine. This compound is not intended for human or veterinary use and is typically used for research purposes.
Molecular Structure Analysis
The molecular structure of “(4-Benzyl-3-ethenylmorpholin-3-yl)methanol” is represented by the molecular formula C14H19NO2 . The InChI code for this compound is 1S/C14H19NO2/c1-2-14(11-16)12-17-9-8-15(14)10-13-6-4-3-5-7-13/h2-7,16H,1,8-12H2 .
Physical And Chemical Properties Analysis
“(4-Benzyl-3-ethenylmorpholin-3-yl)methanol” has a molecular weight of 233.31 . It is an oil at room temperature .
Aplicaciones Científicas De Investigación
Catalyst in Huisgen 1,3-Dipolar Cycloadditions
A tris(1-benzyl-1H-1,2,3-triazol-4-yl)methanol ligand, related to (4-Benzyl-3-ethenylmorpholin-3-yl)methanol, was developed to form a complex with CuCl. This complex is a highly effective catalyst for Huisgen 1,3-dipolar cycloadditions, working efficiently in water or under neat conditions and is compatible with free amino groups (Ozcubukcu et al., 2009).
Methanol to Hydrocarbons (MTH) Reaction
The compound plays a role in the MTH reaction over zeolite catalysts. The acid strength of the catalyst affects the selectivity for aromatic products and hydrocarbons. In the presence of benzene, it assists in the conversion of methanol to ethene and propene via a paring mechanism, suggesting an alkene-mediated MTH reaction mechanism (Erichsen et al., 2013).
Conversion of Methanol to Hydrocarbons over Zeolite Catalysts
Research indicates that the conversion of methanol to hydrocarbons over zeolite H-ZSM-5 involves the formation of ethene exclusively from xylenes and trimethylbenzenes, with higher alkenes formed through alkene methylations and interconversions. This study suggests a mechanistic separation in the formation of ethene and higher alkenes in methanol-to-alkenes catalysis (Svelle et al., 2006).
Corrosion Inhibition
(1-Benzyl-1H-1,2,3-triazole-4-yl)methanol (BTM), a compound similar to (4-Benzyl-3-ethenylmorpholin-3-yl)methanol, has been investigated as a corrosion inhibitor for mild steel in acidic medium. Computational studies suggest that triazole derivatives adsorb on mild steel surfaces, with BTM showing effectiveness as a corrosion inhibitor (Ma et al., 2017).
Synthesis of Antitubercular Compounds
A series of compounds, including [4-(aryloxy)phenyl]cyclopropyl methanones and their methanol derivatives, were synthesized and evaluated for antitubercular activity. One specific compound demonstrated significant killing of intracellular bacilli in mouse bone marrow derived macrophages and was active against various tuberculosis strains (Bisht et al., 2010).
Safety And Hazards
“(4-Benzyl-3-ethenylmorpholin-3-yl)methanol” is classified as a dangerous substance. It has hazard statements H302, H315, H318, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Propiedades
IUPAC Name |
(4-benzyl-3-ethenylmorpholin-3-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-2-14(11-16)12-17-9-8-15(14)10-13-6-4-3-5-7-13/h2-7,16H,1,8-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNJJYRPBOUQLIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1(COCCN1CC2=CC=CC=C2)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Benzyl-3-ethenylmorpholin-3-yl)methanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3R,4S)-4-(2,4-Difluorophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B2430190.png)

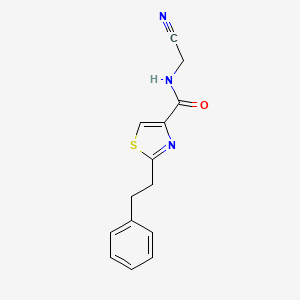

![N-(3,4-dimethylphenyl)-2-[(2,2-dimethyl-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2430198.png)

